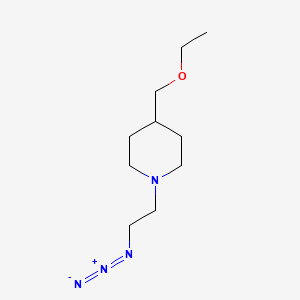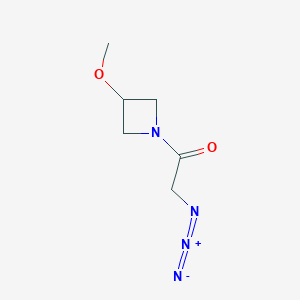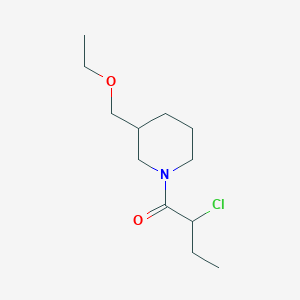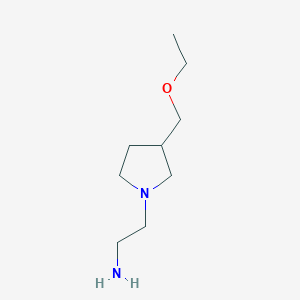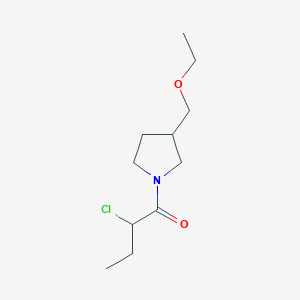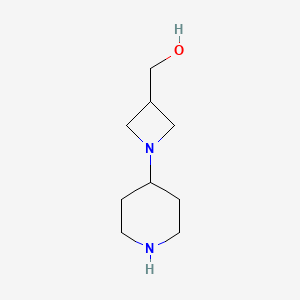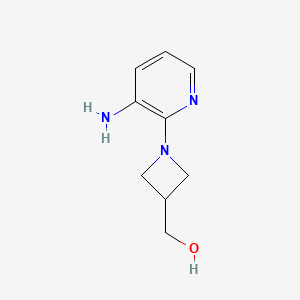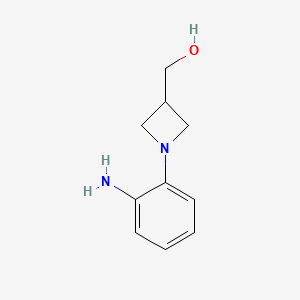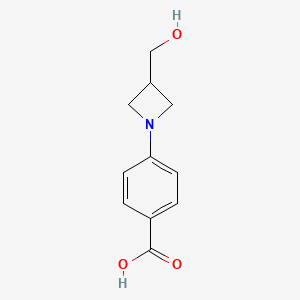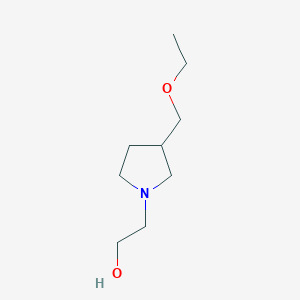
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : The compound "2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one" was synthesized and characterized, which shares a structural resemblance to the requested compound. This process involved treating a related compound with ethyl acetate, yielding a crystalline structure studied using X-ray diffraction. This study contributes to understanding the synthesis and structural properties of similar compounds (Percino et al., 2006).
Identification in Illicit Manufacture : A study identified N-[1-hydroxy-2-(3-indolyl)ethyl] pyrrolidine as an impurity in a related compound, tetramethylene tryptamine. This is significant in forensic sciences for identifying synthetic routes in illicit drug manufacture (Cowie et al., 1982).
Electrooptic Film Fabrication : Research involving heterocyclic "push-pull" chromophores related to the requested compound highlights their use in electrooptic film fabrication. These studies focus on thin-film microstructure and nonlinear optical response, indicating potential applications in electronic and optical devices (Facchetti et al., 2006).
Palladium(II) Complexes in Catalysis : The synthesis and characterization of Palladium(II) complexes involving pyridine-based ligands, which are structurally related to the requested compound, have been studied. These complexes are active in catalyzing the methoxycarbonylation of olefins, indicating potential applications in chemical catalysis (Zulu et al., 2020).
Nickel(II) Complexes in Ethylene Oligomerization : A study on nickel(II) complexes using amine analogues derived from pyridine-based ligands highlights their application as catalysts in ethylene oligomerization. This research provides insights into the structure-reactivity relationships in catalytic processes (Nyamato et al., 2016).
Quantum Chemical Investigation : Research involving quantum-chemical calculations of molecular properties of substituted pyrrolidinones, a group to which the requested compound belongs, has been conducted. This study provides valuable insights into the electronic properties of these compounds (Bouklah et al., 2012).
Wirkmechanismus
Target of Action
The compound “2-(3-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-ol” contains a pyrrolidine ring, which is a common feature in many biologically active compounds .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action of “this compound”. Compounds with a pyrrolidine structure often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Pyrrolidine derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of a pyrrolidine ring and an ethan-1-ol group could potentially influence its solubility and permeability, which are key factors in drug absorption and distribution .
Result of Action
Without specific studies, it’s difficult to describe the exact molecular and cellular effects of “this compound”. Pyrrolidine derivatives can have a wide range of effects depending on their specific targets .
Action Environment
The action, efficacy, and stability of “this compound” could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Specific details would require further study .
Biochemische Analyse
Biochemical Properties
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound has been shown to interact with enzymes such as copper metalloenzymes, which are involved in the binding and activation of molecular oxygen for biological functions . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enantioselective proteins, leading to different biological profiles of drug candidates . The compound’s ability to interact with specific cellular targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s structure allows it to bind to specific enzymes and proteins, leading to enzyme inhibition or activation . These interactions result in changes in gene expression and cellular function, highlighting the compound’s potential as a modulator of biochemical pathways. The detailed understanding of these molecular mechanisms is essential for developing targeted therapies and improving drug design.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by its chemical structure, which affects its degradation rate and overall efficacy Long-term studies have shown that the compound can maintain its activity over extended periods, making it a reliable tool for biochemical research
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological changes . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Understanding these dosage effects is crucial for developing safe and effective treatments.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interactions with these metabolic pathways can influence its overall efficacy and potential therapeutic applications. Detailed studies on these pathways are essential for understanding the compound’s role in metabolism and its impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the compound’s subcellular localization is essential for elucidating its activity and function within cells. This knowledge can aid in the development of targeted therapies that leverage the compound’s unique properties for specific cellular applications.
Eigenschaften
IUPAC Name |
2-[3-(ethoxymethyl)pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-12-8-9-3-4-10(7-9)5-6-11/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRNQIYNBTWGID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476771.png)


